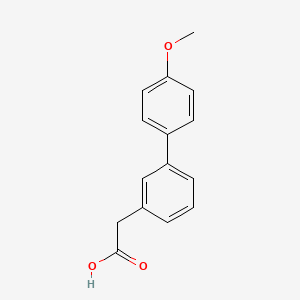

(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

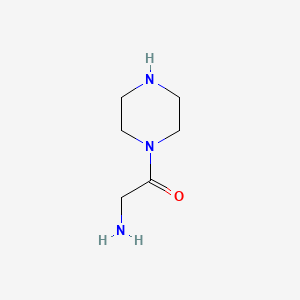

“(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” is an organic compound. It is a derivative of biphenyl, which consists of two benzene rings connected by a carbon-carbon bond . The compound has a molecular weight of 184.2338 .

Synthesis Analysis

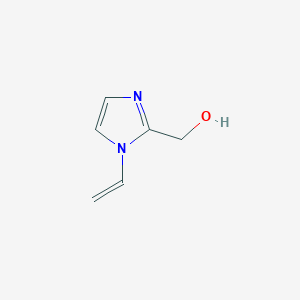

The synthesis of similar compounds has been reported in the literature. For instance, a four-step synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride was reported with an overall yield of 9% . Another synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5 …) was also reported .

Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” is characterized by the presence of a biphenyl core with a methoxy group attached to one of the phenyl rings . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Biphenyl derivatives undergo various chemical reactions similar to benzene, such as electrophilic substitution reactions . Detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are available .

Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are similar to those of benzene. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . More specific properties of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis Precursor

This compound serves as a precursor for the synthesis of multipodal structures, such as tripodal salicylaldehyde with triphenylamine core, which have potential applications in molecular spectroscopy .

Scalable Synthesis and Reactions

It is involved in scalable synthesis processes and reactions of biphenyl derivatives, which are important in various chemical manufacturing processes .

Pharmaceutical Intermediates

The compound is used as an intermediate for pharmaceuticals, contributing to the synthesis of pharmacologically important compounds .

Organic Synthesis

It acts as an intermediate in organic synthesis, including the production of other organic compounds .

Agrochemical Intermediates

It finds application as an intermediate in the production of agrochemicals .

Seed Germination Inhibition

Research has shown that this compound can inhibit the germination of certain seeds, such as cress and lettuce, which may have implications for agricultural practices .

Safety and Hazards

Direcciones Futuras

Biphenyl compounds and their derivatives have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of “(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy-” could involve further exploration of its potential applications in these areas.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with enzymes such asStromelysin-1 and Neutrophil collagenase . These enzymes play crucial roles in various biological processes, including the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target enzymes .

Biochemical Pathways

Given its potential interaction with enzymes like stromelysin-1 and neutrophil collagenase, it could influence pathways related to extracellular matrix remodeling and inflammation .

Result of Action

Based on its potential interaction with stromelysin-1 and neutrophil collagenase, it could potentially influence cellular processes related to inflammation and tissue remodeling .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSFTORZALGAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226753 |

Source

|

| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75852-49-2 |

Source

|

| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)